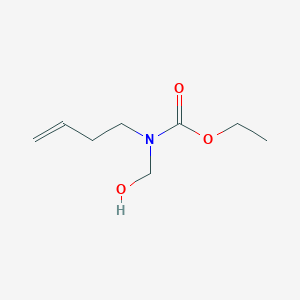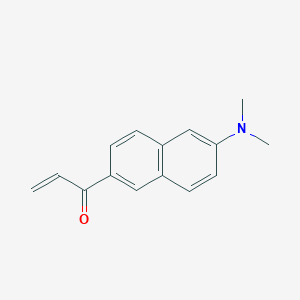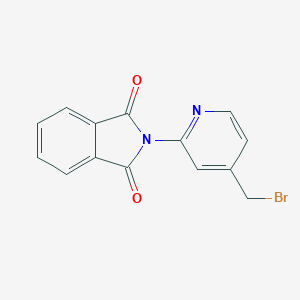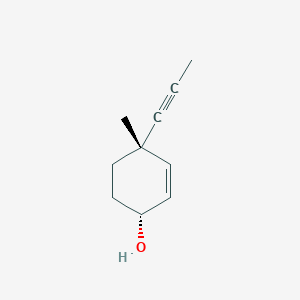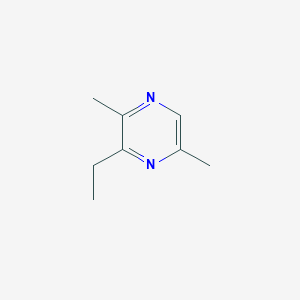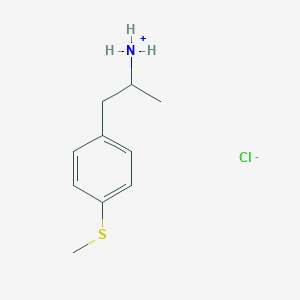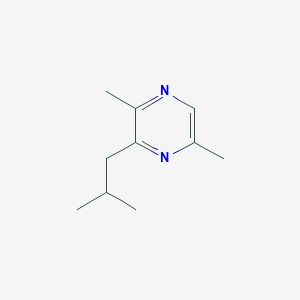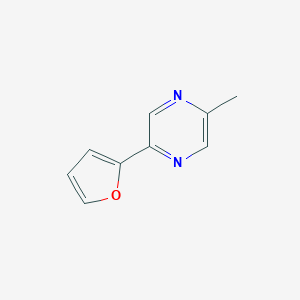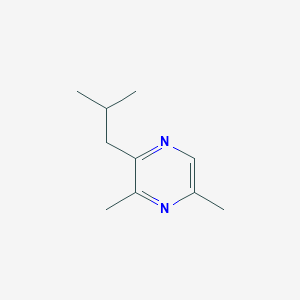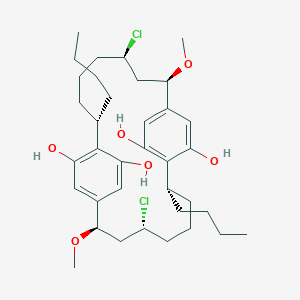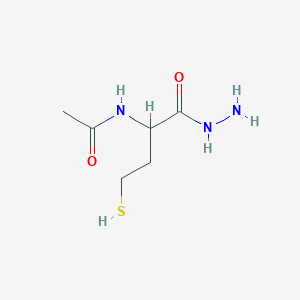![molecular formula C8H11NO2 B149233 Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate CAS No. 131179-10-7](/img/structure/B149233.png)
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, also known as tropane, is a bicyclic organic compound that has been extensively studied due to its unique chemical properties. Tropane has a variety of potential applications in scientific research, especially in the fields of pharmacology and neurochemistry. In
Wissenschaftliche Forschungsanwendungen
Tropane has a variety of potential applications in scientific research, especially in the fields of pharmacology and neurochemistry. Tropane derivatives have been shown to have significant effects on the central nervous system, including the ability to modulate neurotransmitter release and uptake. Tropane derivatives have also been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.
Wirkmechanismus
The mechanism of action of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate derivatives involves the inhibition of neurotransmitter reuptake through the blockade of transporters such as the dopamine transporter, norepinephrine transporter, and serotonin transporter. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. Tropane derivatives have also been shown to have affinity for a variety of other receptors, including the sigma receptor and the muscarinic acetylcholine receptor.
Biochemische Und Physiologische Effekte
Tropane derivatives have a variety of biochemical and physiological effects, including the ability to modulate neurotransmitter release and uptake, enhance synaptic transmission, and alter the activity of ion channels. Tropane derivatives have also been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
Tropane derivatives have a number of advantages for use in lab experiments, including their ability to modulate neurotransmitter release and uptake, and their potential therapeutic applications. However, there are also limitations to their use, including their potential for toxicity and their limited availability.
Zukünftige Richtungen
There are a number of potential future directions for research on Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate derivatives, including the development of more potent and selective compounds, the exploration of their potential therapeutic applications in the treatment of neurological and psychiatric disorders, and the investigation of their potential as tools for studying the central nervous system. Other potential future directions include the investigation of their potential as imaging agents for use in diagnostic and therapeutic applications.
Synthesemethoden
Tropane can be synthesized through a variety of methods, including the classical Robinson annulation reaction and the more modern Pictet-Spengler reaction. The Robinson annulation reaction involves the condensation of an alpha, beta-unsaturated ketone with an aldehyde or ketone, followed by cyclization to form the Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate ring system. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone, followed by cyclization to form the Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate ring system. Both methods have been used successfully to synthesize Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, with the Pictet-Spengler reaction being the more efficient and practical method.
Eigenschaften
CAS-Nummer |
131179-10-7 |
|---|---|
Produktname |
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)9-6-2-3-7(9)5-4-6/h2-3,6-7H,4-5H2,1H3 |
InChI-Schlüssel |
MSKBXAFDTMWIOC-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C2CCC1C=C2 |
Kanonische SMILES |
COC(=O)N1C2CCC1C=C2 |
Synonyme |
7-Azabicyclo[2.2.1]hept-2-ene-7-carboxylicacid,methylester,anti-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



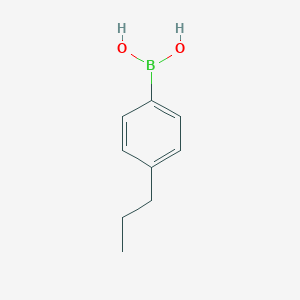
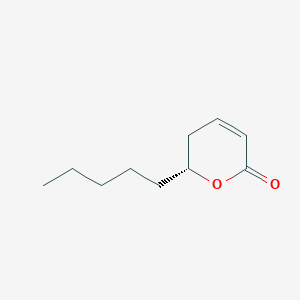
![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)
